

An In-depth Technical Guide to the Safety and Handling of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylbenzophenone**

Cat. No.: **B1664564**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for **2-Methylbenzophenone** (CAS No. 131-58-8). The information is compiled from various safety data sheets and toxicological resources to ensure a high standard of accuracy and relevance for its intended scientific audience.

Chemical Identification and Properties

2-Methylbenzophenone, also known as phenyl(o-tolyl)methanone, is an aromatic ketone.[\[1\]](#)[\[2\]](#) It is important to be familiar with its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of **2-Methylbenzophenone**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₂ O	[1] [2]
Molecular Weight	196.24 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid/oil	[1] [3] [4]
Melting Point	6 °C (lit.)	[1]
Boiling Point	168 °C at 12 mmHg; 309-311 °C at 760 mmHg	[1] [5]
Density	1.083 g/mL at 25 °C (lit.)	[1] [3] [6]
Flash Point	> 112 °C (> 233.6 °F); 41 °C (lit.); 119 °C	[1] [5] [7]
Vapor Pressure	0.000617 mmHg at 25 °C	[1] [3]
Solubility	Insoluble in water. [3] [6] [7] Soluble in chloroform and methanol (slightly). [1] [3]	
Refractive Index	n _{20/D} 1.5958 (lit.)	[3] [6]

Hazard Identification and Classification

2-Methylbenzophenone is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Table 2: GHS Hazard Classification for **2-Methylbenzophenone**

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation
Eye Irritation	2	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation

Source(s):[2][8][9]

The logical relationship between hazard identification and the necessary precautionary measures is crucial for safe handling.

[Click to download full resolution via product page](#)

Hazard and Precautionary Statement Relationships

Toxicological Information

While **2-Methylbenzophenone** is classified as an irritant, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) are not readily available in the public domain. Most safety data sheets indicate "no data available" for acute oral, dermal, and inhalation toxicity, as well as for carcinogenicity, mutagenicity, and reproductive toxicity.^{[2][7]}

The primary health concerns are:

- Skin Irritation: Causes skin irritation upon contact.[\[2\]](#)
- Eye Irritation: Causes serious eye irritation.[\[2\]](#)
- Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[\[2\]](#)

Experimental Protocols for Hazard Determination

The hazard classifications for skin and eye irritation are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Although the specific results for **2-Methylbenzophenone** are not publicly available, the methodologies for these tests are well-established.

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method is a preferred alternative to animal testing for assessing skin irritation potential.

- Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper layers of human skin.
- Procedure: a. The test chemical is applied topically to the surface of the RhE tissue. b. The tissue is exposed to the chemical for a defined period (e.g., 60 minutes). c. After exposure, the tissue is rinsed to remove the chemical and incubated for a post-exposure period (e.g., 42 hours). d. Cell viability is then measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then quantified spectrophotometrically.
- Interpretation: The reduction in cell viability compared to negative controls is used to classify the chemical's irritation potential. A reduction in viability below a certain threshold (e.g., $\leq 50\%$) indicates that the substance is an irritant.

Eye Irritation Testing (based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This guideline describes the in vivo procedure for assessing eye irritation.

- **Test System:** Albino rabbits are typically used for this assay.
- **Procedure:** a. A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. b. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. c. The degree of irritation is scored for the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
- **Interpretation:** The severity, persistence, and reversibility of the ocular lesions are evaluated to classify the substance's eye irritation potential.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

- **Eye/Face Protection:** Wear tightly fitting safety goggles or a face shield.[\[1\]](#)[\[2\]](#)[\[10\]](#)
- **Skin Protection:** Wear chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[\[1\]](#)[\[2\]](#)[\[10\]](#)
- **Respiratory Protection:** In case of insufficient ventilation or potential for aerosol/vapor generation, use a NIOSH-approved respirator with an appropriate cartridge.[\[2\]](#)[\[10\]](#)

Handling

- Work in a well-ventilated area, preferably in a chemical fume hood.[\[2\]](#)[\[7\]](#)
- Avoid contact with skin, eyes, and clothing.[\[2\]](#)[\[7\]](#)
- Avoid breathing vapors or mist.[\[1\]](#)[\[2\]](#)

- Wash hands thoroughly after handling.[1][2]
- Use non-sparking tools and take measures to prevent electrostatic discharge.[2]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
- Keep away from incompatible materials such as strong oxidizing agents.[5][7]
- Store locked up.[1][2]

Emergency Procedures

First Aid Measures

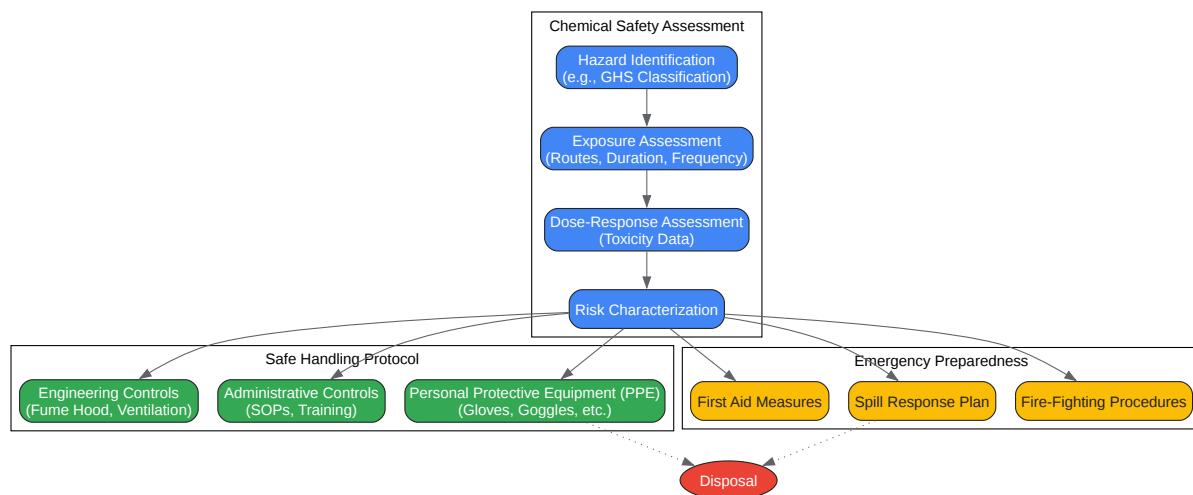
- Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][10]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][2][10]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2][7]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2][10]
- Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[7][10]

- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Accidental Release Measures


- Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Avoid breathing vapors and contact with the substance.[1][2]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]
- Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[2][7]

Disposal Considerations

Dispose of **2-Methylbenzophenone** and its containers in accordance with local, regional, and national regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[1][2] Do not discharge into sewer systems.[1][2]

Chemical Safety Assessment Workflow

The following diagram illustrates a general workflow for the safety assessment and handling of a chemical like **2-Methylbenzophenone**.

[Click to download full resolution via product page](#)

Workflow for Chemical Safety Assessment and Handling

This guide is intended to provide detailed safety and handling information for **2-Methylbenzophenone** for use by trained professionals in a laboratory or industrial setting. It is crucial to always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ec.europa.eu [ec.europa.eu]
- 2. redox.com [redox.com]
- 3. cir-safety.org [cir-safety.org]
- 4. A comprehensive model for reproductive and developmental toxicity hazard identification: II. Construction of QSAR models to predict activities of untested chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. safecosmetics.org [safecosmetics.org]
- 9. 2-Methylbenzophenone | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safety and Handling of 2-Methylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664564#2-methylbenzophenone-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com